5-fluoro-6-methoxypyridine-3-sulfonyl chloride
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Overview
Description
5-fluoro-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S and a molecular weight of 225.63 g/mol . It is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 6th position, and a sulfonyl chloride group at the 3rd position on a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 5-fluoro-6-methoxypyridine-3-sulfonyl chloride typically involves the reaction of 5-fluoro-6-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 5-fluoro-6-methoxypyridine
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions and to ensure high yield.
The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of the process to meet commercial demands .
Chemical Reactions Analysis
5-fluoro-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives. Common nucleophiles include amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Scientific Research Applications
5-fluoro-6-methoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-6-methoxypyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
5-fluoro-6-methoxypyridine-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
6-methoxypyridine-3-sulfonyl chloride: Lacks the fluorine atom at the 5th position, which may affect its reactivity and applications.
5-chloro-6-methoxypyridine-3-sulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
5-fluoro-2-methoxypyridine-3-sulfonyl chloride: The position of the methoxy group is different, which can influence the compound’s reactivity and applications .
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
CAS No. |
1261658-86-9 |
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Molecular Formula |
C6H5ClFNO3S |
Molecular Weight |
225.6 |
Purity |
95 |
Origin of Product |
United States |
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